
1-Etil-4-yodobenceno
Descripción general
Descripción
1-Ethyl-4-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group and an iodine atom at the para position. This compound is a member of the iodobenzene family and is used in various chemical reactions and research applications due to its unique properties.
Aplicaciones Científicas De Investigación
1-Ethyl-4-iodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used to synthesize biologically active compounds for drug discovery and development.
Medicine: Derivatives of 1-ethyl-4-iodobenzene may exhibit pharmacological properties and are investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
Target of Action
It is known that iodobenzene derivatives are often used as substrates in metal-catalyzed coupling processes .
Mode of Action
The mode of action of 1-Ethyl-4-iodobenzene is likely to involve its interaction with these metal catalysts in coupling reactions. These reactions are facilitated by the oxidative addition of iodobenzene .
Biochemical Pathways
It is known that iodobenzene derivatives can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reaction conditions and the presence of other reactants.
Pharmacokinetics
It is known that 1-ethyl-4-iodobenzene can be analyzed using reverse phase high-performance liquid chromatography (hplc), which suggests that it has certain properties that allow it to be separated and detected in this manner .
Result of Action
The molecular and cellular effects of 1-Ethyl-4-iodobenzene’s action would depend on the specific reactions it is involved in. As a substrate in metal-catalyzed coupling reactions, it could contribute to the formation of various organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-ethylbenzene. This process typically uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom with an iodine atom on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 1-ethyl-4-iodobenzene may involve large-scale iodination reactions using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used along with bases like potassium carbonate (K2CO3) in organic solvents such as tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products depend on the substituent introduced, such as 1-ethyl-4-aminobenzene when using an amine nucleophile.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Comparación Con Compuestos Similares
Iodobenzene (C6H5I): The simplest aryl iodide, used as a synthetic intermediate in organic chemistry.
1-Ethyl-4-bromobenzene (C8H9Br): Similar structure but with a bromine atom instead of iodine, exhibiting different reactivity.
1-Ethyl-4-chlorobenzene (C8H9Cl): Contains a chlorine atom, also used in various substitution and coupling reactions.
Uniqueness: 1-Ethyl-4-iodobenzene is unique due to the presence of the iodine atom, which imparts higher reactivity in substitution and coupling reactions compared to its bromine and chlorine analogs. This makes it a valuable compound in synthetic organic chemistry for the efficient formation of complex molecules.
Propiedades
IUPAC Name |
1-ethyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLSRHZMXAYDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179954 | |
| Record name | 1-Ethyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25309-64-2 | |
| Record name | 1-Ethyl-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-ethyl-4-iodobenzene influence the formation of heterodimeric capsules from cavitands 1a and 2a?
A1: Research indicates that 1-ethyl-4-iodobenzene acts as a guest molecule, promoting the formation of a heterodimeric capsule composed of tetracarboxyl-cavitand (1a) and tetra(3-pyridyl)-cavitand (2a) []. This assembly process is driven by a combination of factors:
- Hydrogen Bonding: The primary interaction holding the cavitand units (1a and 2a) together are four intermolecular CO₂H...N hydrogen bonds, forming a rim-to-rim arrangement. []
- CH-halogen Interactions: The iodine atom in 1-ethyl-4-iodobenzene interacts favorably with the inner protons of the methylene bridges (-O-H(out)CH(in)-O-) on the rims of the cavitands. These CH-halogen interactions contribute to the selective encapsulation of the guest molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


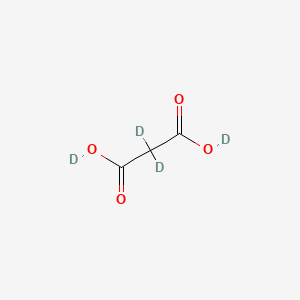
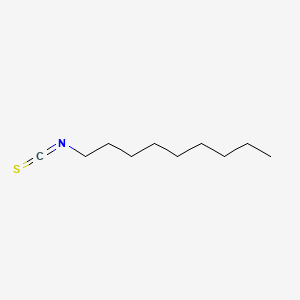
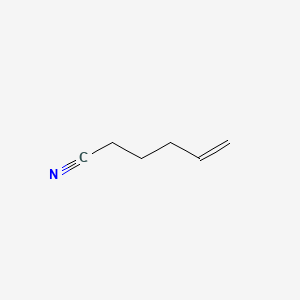

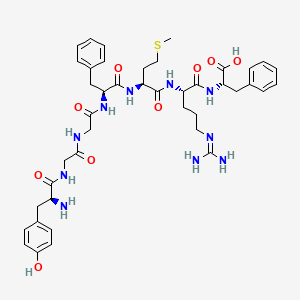



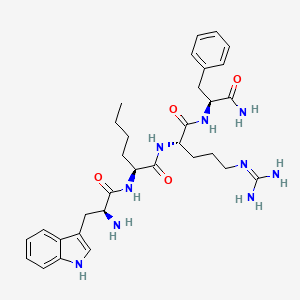

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)


